

# In-depth Technical Guide: 3-(Benzylloxy)oxan-4-one (CAS 1351450-56-0)

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## Compound of Interest

Compound Name: 3-(Benzylloxy)oxan-4-one

Cat. No.: B1374294

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## Abstract

**3-(Benzylloxy)oxan-4-one**, with the CAS number 1351450-56-0, is a heterocyclic organic compound. Structurally, it features a tetrahydropyran ring substituted with a benzylloxy group at the 3-position and a ketone at the 4-position. Its molecular formula is  $C_{12}H_{14}O_3$ , and it has a molecular weight of approximately 206.24 g/mol. This compound is recognized primarily as a building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While detailed public data on its specific biological activities are limited, its utility is inferred from its role as a precursor in the synthesis of more complex, biologically active molecules. This guide aims to consolidate the available technical information on **3-(Benzylloxy)oxan-4-one**, focusing on its chemical properties, potential applications, and the general experimental context in which it is utilized.

## Chemical Properties and Data

**3-(Benzylloxy)oxan-4-one** is also known by several synonyms, including 3-(Benzylloxy)dihydro-2H-pyran-4(3H)-one and 3-Benzylloxy-tetrahydro-pyran-4-one. The key quantitative and qualitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1351450-56-0	N/A
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	N/A
Molecular Weight	206.24 g/mol	N/A
Appearance	Not specified in available literature	N/A
Purity	Typically >95% (as supplied by vendors)	N/A
Solubility	Not specified in available literature	N/A
Storage Conditions	Store in a cool, dry place	N/A

## Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **3-(Benzyl)oxan-4-one** are not readily available in the public domain. However, general synthetic strategies for related tetrahydropyran-4-one derivatives can be inferred from the organic chemistry literature. These methods often involve multi-step sequences starting from commercially available precursors.

A patent for a structurally related compound, 3-(benzyl)-4-oxo-4H-pyran-2-carboxylic acid, outlines a synthetic route that may share common intermediates or reaction types. This synthesis begins with furfuryl alcohol and proceeds through rearrangement, addition, hydroxyl protection, and oxidation steps. While not a direct protocol for **3-(Benzyl)oxan-4-one**, it provides a conceptual framework for the synthesis of benzyl-substituted pyranones.

## Applications in Drug Discovery and Development

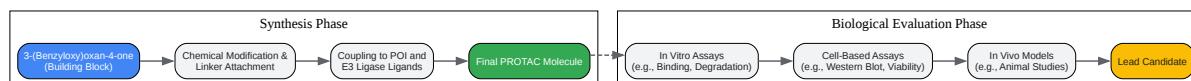
The primary application of **3-(Benzyl)oxan-4-one** in drug discovery is as a Protein Degrader Building Block. This classification indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

**3-(BenzylOxy)oxan-4-one** can be incorporated into the linker or the ligand portion of a PROTAC, depending on the synthetic design. The oxanone scaffold provides a versatile platform for further chemical modifications and the attachment of other molecular fragments.

The general workflow for utilizing a building block like **3-(BenzylOxy)oxan-4-one** in PROTAC development is illustrated below.



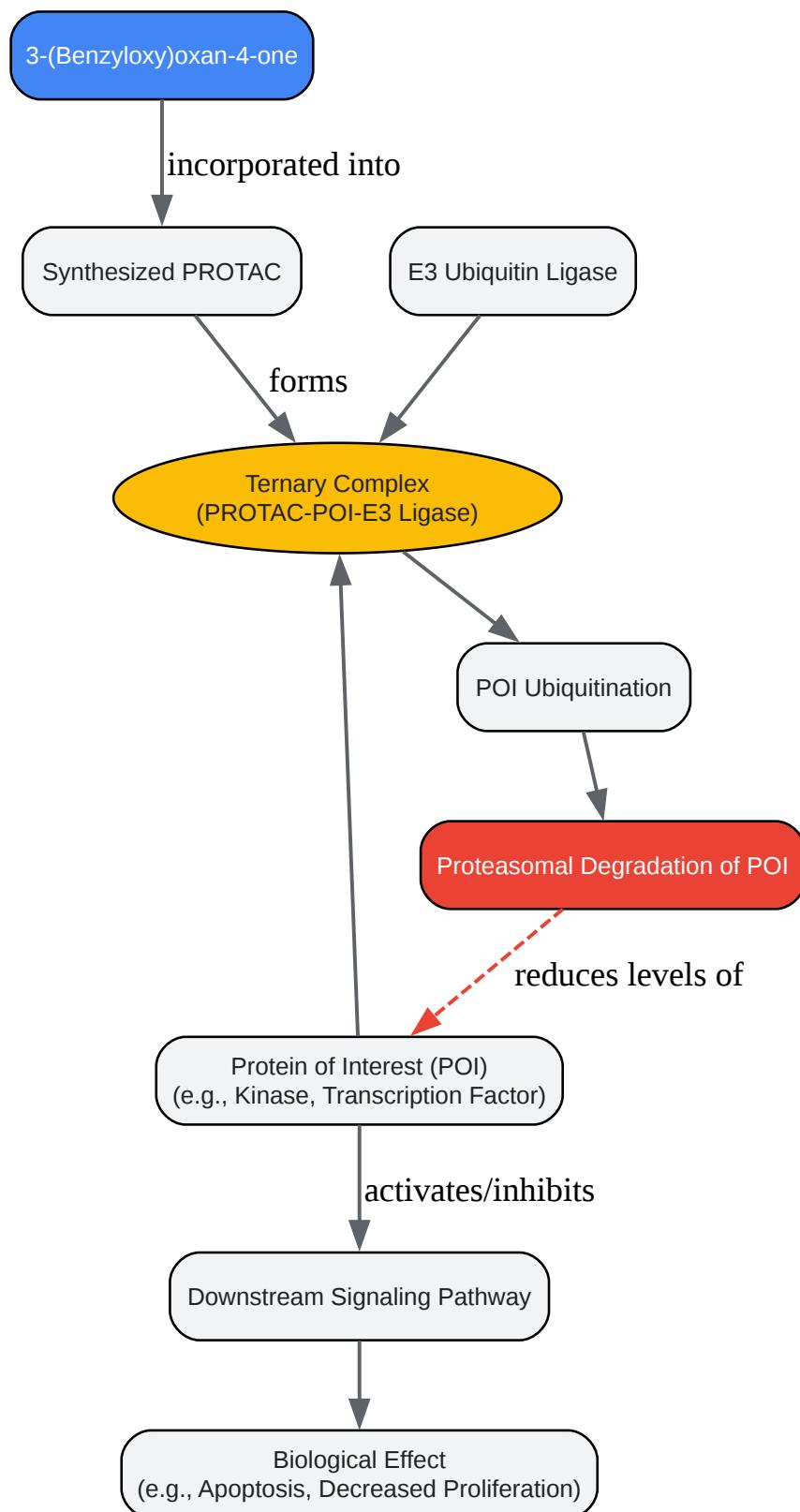
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#### PROTAC Development Workflow

## Potential Signaling Pathway Involvement

As **3-(BenzylOxy)oxan-4-one** is a building block, it does not have a direct effect on signaling pathways. The biological activity and pathway modulation would be determined by the final PROTAC molecule it is used to construct. The choice of the Protein of Interest (POI) ligand dictates which signaling pathway will be targeted.

For example, if this building block were used to synthesize a PROTAC targeting a specific kinase involved in a cancer signaling pathway, the resulting molecule could downregulate that pathway by degrading the kinase. The logical relationship is depicted in the following diagram.



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Targeted Protein Degradation Logic

## Conclusion

**3-(BenzylOxy)oxan-4-one** is a valuable chemical intermediate for the synthesis of complex molecules in drug discovery, particularly in the development of PROTACs. While specific experimental data and protocols for this compound are not extensively documented in publicly accessible literature, its classification as a protein degrader building block points to its utility in creating novel therapeutics for targeted protein degradation. Further research and publication of studies utilizing this compound will be necessary to fully elucidate its potential and provide more detailed insights for the scientific community. Researchers and drug development professionals can consider this building block as a versatile scaffold for the generation of libraries of potential protein degraders targeting a wide range of diseases.

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